Disperse Yellow 232
Description
Historical Context and Evolution of Disperse Dyes in Scholarly Inquiry
The emergence of disperse dyes is intrinsically linked to the development of synthetic hydrophobic fibers in the 1920s. aatcc.org Initially created to dye cellulose (B213188) acetate, these water-insoluble colorants were first termed "acetate dyes." aatcc.orgresearchgate.net The dyeing process involved grinding the insoluble dye with surface-active agents to create a colloidal dispersion in water. aatcc.org As new hydrophobic fibers like polyesters, polyamides, and acrylics were introduced in the 1950s, the "disperse dye" classification was formally adopted in 1953. aatcc.org
Early research in disperse dyes focused on improving fundamental properties such as light and washing fastness. aatcc.org The introduction of polyester (B1180765) fibers, which required higher dyeing temperatures, spurred investigations into dyes with enhanced stability to heat and a wider range of pH levels. aatcc.org Over several decades, extensive research led to the synthesis and evaluation of tens of thousands of different dye structures to meet the evolving demands of the textile industry. aatcc.org This scholarly inquiry has led to the development of dyes with improved sublimation and gas-fume fading fastness, as well as those suitable for specific applications like high-visibility clothing and automotive textiles. researchgate.netsci-hub.ru
Significance of Disperse Yellow 232 as a Model Compound in Dye Chemistry Research
This compound, a member of the coumarin (B35378) class of dyes, is distinguished by its fluorescent properties, producing a brilliant greenish-yellow shade. worlddyevariety.comscirp.org Its chemical structure, 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one, contains a specific chlorobenzoxazole moiety that contributes to its unique fluorescence. smolecule.comchemicalbook.com This distinct characteristic makes it a valuable subject for research into the relationship between molecular structure and photophysical properties.
The compound has been utilized in various research contexts, including studies on:
Photostability and Photodegradation: Investigations into how the dye behaves under exposure to UV and visible light in different solvents have been conducted to understand its degradation pathways. smolecule.comresearchgate.net
Solubility in Supercritical Fluids: Research has explored the solubility of this compound in supercritical carbon dioxide, a more environmentally friendly alternative to traditional dyeing methods. acs.orgresearchgate.netmdpi.com
Spectroradiometric Properties: Studies have analyzed the reflectance and fluorescent emission of the dye in various resin media, which is relevant for applications in printing inks. icrc.ac.ir
Enzyme Inhibition: Research has indicated that this compound can act as an inhibitor for certain enzymes, such as human carboxylesterase 1, suggesting potential for further biochemical investigation. smolecule.com
Scope and Research Questions for this compound Investigations
Academic investigations into this compound have addressed a range of specific research questions, reflecting its utility as a model compound. Key areas of inquiry include:
Synthesis and Characterization: Researchers have explored efficient and environmentally conscious methods for synthesizing this compound. smolecule.com One such method involves a three-component reaction using salicylaldehyde (B1680747), o-aminophenol, and ethyl cyanoacetate (B8463686) in a glycerol (B35011) and acetic acid solvent system. smolecule.com
Photophysical Behavior: A central research question revolves around understanding the mechanisms of light absorption and emission. This includes studying the effects of different solvent environments on the dye's fluorescent properties and photostability. researchgate.neticrc.ac.ir
Dyeing and Application Properties: Research has examined the performance of this compound on various synthetic fibers, particularly polyester. scirp.orgscirp.org This includes evaluating its fastness properties and its behavior in different dyeing processes.
Solubility and Thermodynamic Properties: A significant area of research has been the determination and modeling of the solubility of this compound in supercritical carbon dioxide at various temperatures and pressures. acs.orgresearchgate.net These studies aim to provide fundamental data for the design and optimization of supercritical fluid dyeing processes. researchgate.net
Detailed Research Findings
A study on the solubility of this compound in supercritical CO2 measured its solubility at temperatures ranging from 308 K to 348 K and pressures from 12.1 to 35.5 MPa. acs.orgresearchgate.net The experimental data were correlated using various semi-empirical models to understand the thermodynamic properties of the dyeing system. acs.orgresearchgate.net Another investigation focused on the spectroradiometric properties of this compound in different resin media, such as alkyd, maleic, and phenolic resins, to assess its fluorescent emission for printing applications. icrc.ac.ir
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNSBRVOBGWOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067941 | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35773-43-4, 94945-27-4, 129038-03-5 | |
| Record name | Macrolex yellow | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35773-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035773434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Reaction Mechanisms of Disperse Yellow 232
Advanced Synthetic Methodologies for Disperse Yellow 232
Modern synthetic chemistry offers several advanced pathways to construct the this compound molecule. These methods prioritize efficiency, high yields, and the use of environmentally benign reagents and conditions.
A highly effective and widely adopted method for synthesizing this compound and its analogs is the one-pot, three-component reaction. This convergent approach brings together three distinct starting materials in a single reaction vessel to form the complex final product. A common protocol involves the reaction of a substituted salicylaldehyde (B1680747) (such as 4-(diethylamino)-2-hydroxybenzaldehyde), an ortho-aminophenol (specifically 2-amino-4-chlorophenol), and an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686). researchgate.netsmolecule.comnih.gov
One notable advancement in this area is the use of a simple and inexpensive glycerol (B35011) and acetic acid mixture as a reaction medium. This combination has been shown to effectively promote the three-component condensation, allowing the reaction to proceed smoothly at a reduced temperature of 80 °C. researchgate.net This method avoids the need for costly or hazardous catalysts, aligning with the principles of green chemistry. The reaction proceeds in high yields and simplifies the isolation procedure. researchgate.net
Table 1: Comparison of Solvents in Three-Component Synthesis of 3-Benzoxazole Coumarins
| Solvent | Yield (%) | Reaction Conditions |
|---|---|---|
| n-BuOH | 66% | Reflux |
| EtOH | Lower | Reflux |
| MeOH | Lower | Reflux |
| Glycerol/Acetic Acid | Good to Excellent | 80 °C |
Data synthesized from literature reports on related three-component reactions. researchgate.netnih.gov
The use of Low Transition Temperature Mixtures (LTTMs), a type of deep eutectic solvent, represents a significant innovation in the synthesis of this compound. These mixtures serve as both the solvent and promoter, offering an eco-friendly alternative to conventional volatile organic solvents. researchgate.net
A specific LTTM composed of L-proline and oxalic acid has proven to be a highly efficient promoter for the three-component synthesis of this compound. researchgate.net When used in conjunction with ethanol (B145695) as a solvent, even a catalytic amount of this LTTM can smoothly drive the reaction to completion, affording the product in good to excellent yields. This methodology is valued for its operational simplicity, broad applicability to various substrates, and avoidance of hazardous materials. researchgate.net
Research into the synthesis of coumarin (B35378) and benzoxazole (B165842) structures, the core components of this compound, has identified several novel catalyst systems that enhance reaction efficiency and yield. While not all have been specifically reported for this compound, they are directly applicable to its synthesis.
Acid-Base Catalysts: The formation of the coumarin ring via Knoevenagel condensation is highly dependent on the acid-base properties of the catalyst used. researchgate.net Catalysts capable of forming complexes through hydrogen bonds can effectively steer the reaction pathway. For instance, weak bases like piperidine (B6355638) are often employed. mdpi.com
Dual Catalyst Systems: A dual system of piperidine and molecular iodine has been developed for the one-pot, three-component synthesis of related coumarin-3-carboxamides. mdpi.com In this system, piperidine catalyzes the initial Knoevenagel condensation, while iodine likely facilitates the subsequent cyclization and oxidative aromatization steps.
Heterogeneous Catalysts: To simplify product purification and catalyst recovery, solid catalysts have been explored. FeF₃ under microwave irradiation has been used for Pechmann condensation, another route to coumarins. dntb.gov.ua Nanoparticle catalysts, such as Ti(IV)-doped ZnO, have also been shown to be effective, recyclable Lewis acid catalysts for coumarin synthesis. acs.org
Biopolymer-Based Catalysts: In the pursuit of green chemistry, catalysts derived from biopolymers have been developed. Chitosan-grafted poly(vinylpyridine) has been successfully used as a recyclable, eco-friendly catalyst for the three-component synthesis of other heteroaryl coumarins. frontiersin.org
Mechanistic Investigations of this compound Formation
Understanding the precise sequence of bond-forming events and the role of various functional groups is critical for optimizing the synthesis of this compound. Mechanistic studies, often supported by computational chemistry, provide deep insights into the reaction pathway.
The synthesis of this compound is a cascade process that involves two primary stages: the formation of the coumarin ring and the concurrent or subsequent formation of the benzoxazole ring.
The process initiates with a Knoevenagel condensation between the salicylaldehyde derivative and ethyl cyanoacetate. researchgate.net This base-catalyzed reaction forms a new carbon-carbon double bond. Following this, an intramolecular cyclization (lactonization) occurs. Density Functional Theory (DFT) calculations and experimental results indicate that a selective cyclization of the phenolic hydroxyl group onto the carbonyl group of the ester within the Knoevenagel intermediate is the key step to forming the coumarin-3-carboxylate ester core. researchgate.net
Simultaneously, the o-aminophenol reacts to form the benzoxazole ring. This involves the condensation of the amino group of 2-amino-4-chlorophenol (B47367) with the carbonyl group of the coumarin intermediate, followed by cyclization and dehydration to form the stable 5-chloro-1,3-benzoxazole heterocycle attached at the 3-position of the coumarin.
The specific substituents play crucial roles in the final properties of the dye. The 7-(diethylamino) group on the coumarin ring acts as a powerful electron-donating group, which is essential for the molecule's strong fluorescence. The 5-chloro-1,3-benzoxazol-2-yl moiety at the 3-position serves as a heterocyclic electron-acceptor residue, which, in conjunction with the donor group, creates the push-pull electronic system responsible for the dye's characteristic greenish-yellow fluorescence. smolecule.commdpi.com
While specific kinetic rate constants and thermodynamic values (ΔH, ΔS, ΔG) for the complete synthesis of this compound are not extensively published, studies on the underlying reaction types provide significant insight.
Reaction Kinetics: The rate of synthesis is highly influenced by the chosen methodology.
Catalyst Choice: The use of efficient catalysts, such as the L-proline/oxalic acid LTTM, can significantly accelerate the reaction compared to uncatalyzed processes. researchgate.net
Energy Input: Microwave-assisted syntheses of coumarins have been shown to dramatically reduce reaction times from hours to minutes compared to conventional heating. dntb.gov.ua
Concentration: Solvent-free reaction conditions can lead to more favorable kinetics due to the higher concentration of reactants. chemistrydocs.com
Kinetic investigations of related coumarin syntheses often employ Density Functional Theory (DFT) to model reaction pathways and identify rate-determining steps. nih.gov For example, studies on the Knoevenagel condensation have elucidated the free energy profile, showing the roles of intermediates like iminium and enolate ions in the catalytic cycle. acs.org
Computational Analysis: DFT calculations are a primary tool for investigating the thermodynamics of the reaction. Such studies on related coumarin syntheses have been used to compare the stability of various intermediates and tautomers, confirming the energetic favorability of the final product structure. mdpi.comresearchgate.net
Spontaneity: Thermodynamic analyses of the isomerization of key intermediates have determined the change in enthalpy (ΔH) and entropy (ΔS), revealing the spontaneity of critical cyclization steps. researchgate.net For the condensation of ethyl cyanoacetate and salicylaldehyde, DFT calculations help elucidate the critical factors that determine which cyclized product is thermodynamically preferred. researchgate.net
| Mechanistic | DFT, Spectroscopic analysis of intermediates | Elucidation of reaction pathways (e.g., HAT, SET-PT), role of catalyst, transition state structures. nih.govacs.org |
Photochemical Behavior and Photostability of Disperse Yellow 232
Photodegradation Pathways of Disperse Yellow 232 in Various Media
The degradation of this compound is initiated by the absorption of photons, leading to a series of chemical reactions that alter its molecular structure and result in a loss of color. The specific pathways of degradation are influenced by the wavelength of light, the surrounding chemical environment (solvent), and the presence or absence of oxygen.
Upon exposure to UV and visible light, coumarin-based dyes like this compound can undergo photodimerization through a [2+2] cycloaddition reaction. This process involves the formation of a cyclobutane (B1203170) ring between two dye molecules, leading to a loss of conjugation and, consequently, a change in color. Additionally, photocleavage of the dimer can occur upon irradiation with a different wavelength, leading to the regeneration of the original dye molecules.
Another significant degradation pathway for many organic dyes, including those with structures similar to this compound, involves photooxidation. This process is initiated by the excited state of the dye molecule reacting with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. These highly reactive species can then attack the dye molecule, leading to the breakdown of its chromophoric system. Common reactions include the cleavage of aromatic rings and the oxidation of substituent groups.
The solvent environment plays a crucial role in the photodegradation kinetics of disperse dyes. The polarity, viscosity, and chemical reactivity of the solvent can influence the stability of the excited states of the dye and the diffusion of reactive species.
Ethanol (B145695): As a polar protic solvent, ethanol can participate in hydrogen bonding and may act as a hydrogen donor in photochemical reactions. For some dyes, the presence of ethanol has been shown to influence the rate of photodegradation, sometimes accelerating it through photosensitized oxidation of the solvent itself.
Dimethylformamide (DMF): This polar aprotic solvent is known to be relatively stable to photolysis. However, it can influence the aggregation state of dye molecules, which in turn can affect their photostability. Studies on other dyes have shown varying effects of DMF on photodegradation quantum yields.
Ethyl Benzoate (B1203000): As a less polar solvent, ethyl benzoate may provide a different microenvironment for the dye molecule compared to more polar solvents. The kinetics of photodegradation in such a medium would be influenced by the solubility of the dye and the lifetime of its excited states.
The following table summarizes the expected influence of these solvents on the photodegradation of disperse dyes, based on general principles and findings for similar compounds.
| Solvent | Polarity | Potential Influence on Photodegradation Kinetics |
| Ethanol | Polar Protic | May accelerate degradation through photosensitized oxidation and hydrogen donation. |
| Dimethylformamide (DMF) | Polar Aprotic | Can affect dye aggregation, which influences photostability. |
| Ethyl Benzoate | Nonpolar | Affects solubility and excited-state lifetimes. |
Note: The data in this table is based on general observations for disperse dyes and may not be specific to this compound.
The presence or absence of oxygen significantly impacts the photodegradation pathways and quantum yields of disperse dyes.
Aerobic Conditions: In the presence of oxygen, photooxidative degradation is often the dominant pathway. The excited dye molecule can transfer energy to molecular oxygen to form highly reactive singlet oxygen (¹O₂), or it can undergo electron transfer to form a superoxide (B77818) radical anion (O₂⁻). These reactive oxygen species are major contributors to the degradation of the dye. Consequently, the photodegradation quantum yield is generally higher under aerobic conditions.
Anaerobic Conditions: Under anaerobic conditions, photooxidative degradation is suppressed. Photodegradation may still occur through other mechanisms, such as photoreduction or photocleavage, but the rates are typically much lower. For some azo dyes, reductive cleavage of the azo linkage is a primary degradation pathway under anaerobic conditions, leading to the formation of aromatic amines. While this compound is not an azo dye, other reductive degradation pathways may be possible.
The photodegradation quantum yield (Φ) is a measure of the efficiency of a photochemical process. The table below illustrates the general effect of aerobic and anaerobic conditions on the photodegradation quantum yield of organic dyes.
| Condition | Primary Degradation Mechanism | Expected Quantum Yield (Φ) |
| Aerobic | Photooxidation via reactive oxygen species | Higher |
| Anaerobic | Photoreduction, photocleavage | Lower |
Note: This table represents a general trend for organic dyes.
Advanced Spectroscopic Studies of this compound Photoreactions
Spectroscopic techniques are indispensable for studying the photochemical reactions of dyes, allowing for the monitoring of the degradation process and the identification of intermediate and final products.
UV-Vis absorption spectroscopy is a fundamental tool for monitoring the photodegradation of dyes. The concentration of the dye in a solution is directly proportional to its absorbance at its wavelength of maximum absorption (λmax), according to the Beer-Lambert law. By measuring the decrease in absorbance at λmax over time during irradiation, the kinetics of the photodegradation process can be determined.
Changes in the shape of the absorption spectrum can also provide qualitative information about the degradation process. The appearance of new absorption bands may indicate the formation of stable degradation products.
Mass spectrometry (MS) is a powerful analytical technique used to identify the chemical structures of molecules by measuring their mass-to-charge ratio (m/z). Fast Atom Bombardment (FAB) is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile compounds like dyes and their degradation products.
In the context of this compound photodegradation, FAB-MS would be employed to analyze the reaction mixture after irradiation. By comparing the mass spectra of the irradiated sample with that of the original dye, it is possible to identify the molecular weights of the degradation products. Fragmentation patterns observed in the mass spectrum can provide further structural information, helping to elucidate the degradation pathways. While specific FAB spectra for the degradation products of this compound were not found in the surveyed literature, this technique remains a critical tool for such investigations.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Photoproducts
The photodegradation of a dye involves the transformation of its chemical structure into various photoproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is a principal analytical technique for the structural elucidation of these resulting compounds. By analyzing the chemical shifts, coupling constants, and integration of signals in an NMR spectrum, researchers can identify the molecular structure of degradation products, providing critical insights into the photodegradation pathways.
While the photochemical behavior of this compound has been investigated, specific studies detailing the NMR analysis of its photoproducts are not extensively available in the reviewed literature. researchgate.net However, the methodology would involve irradiating a solution of this compound and then isolating the degradation products using chromatographic techniques. Subsequent analysis by ¹H NMR and ¹³C NMR, along with two-dimensional techniques like COSY and HMQC, would allow for the unambiguous assignment of the chemical structures of the photoproducts. For reference, the ¹H NMR spectral data for a structurally related precursor, 7-(diethylamino)-4-chloro-3-formyl-coumarin, shows characteristic signals for the diethylamino group and the aromatic protons on the coumarin (B35378) ring, which would be expected to shift upon photodegradation. rsc.org
Table 1: Illustrative ¹H NMR Data for a Coumarin Precursor This table presents data for a related compound to illustrate typical chemical shifts.
| Proton | Chemical Shift (δ ppm) in CDCl₃ | Multiplicity |
| CHO | 10.28 | Singlet |
| Aromatic H | 7.82 | Doublet |
| Aromatic H | 6.69 | Doublet |
| Aromatic H | 6.42 | Doublet |
| N-CH₂ | 3.50 | Quartet |
| N-CH₂-CH₃ | 1.27 | Triplet |
| Data sourced from a study on 7-(diethylamino)-4-chloro-3-formyl-coumarin. rsc.org |
Mechanisms of Fluorescence and Lightfastness in Coumarin-Based Dyes, including this compound
The intense fluorescence and notable lightfastness of coumarin dyes like this compound are governed by their unique electronic and structural properties. researchgate.netnih.gov These dyes are characterized by a 2H-chromen-2-one (coumarin) core, which, when appropriately substituted, gives rise to desirable photophysical characteristics. dtic.mil The fluorescence arises from the relaxation of an electronically excited state, reached by the absorption of light, back to the ground state via the emission of a photon. The efficiency of this process is described by the fluorescence quantum yield.
Structure-Property Relationships Governing Photostability
The photostability of coumarin dyes is profoundly influenced by the nature and position of substituents on the coumarin ring. researchgate.net A general principle in the design of these dyes is the introduction of an electron-donating group (EDG) at the 7-position and an electron-withdrawing group (EWG) at the 3- or 4-position. dtic.mil This substitution pattern creates a strong intramolecular charge transfer (ICT) character in the molecule, which is crucial for its fluorescent properties. dtic.mil
In this compound, the 7-position is substituted with a diethylamino group, a potent EDG. The 3-position contains a 5-chloro-1,3-benzoxazol-2-yl group, which acts as an EWG. This specific arrangement enhances the dye's photophysical properties. researchgate.net Research on various coumarin derivatives has shown that modifications to these substituents can fine-tune properties like absorption and emission wavelengths, quantum yield, and photostability. dtic.mil For instance, replacing a dimethylamino group with cyclic amino rings has been shown to significantly enhance the photostability of some fluorescent dyes. rsc.org The introduction of a trifluoromethyl group at the 4-position of certain coumarin scaffolds has also been found to substantially enhance photostability. dtic.mil
Quenching Mechanisms of Singlet Oxygen in Photofading
The photofading, or light-induced degradation, of many dyes in the presence of air is often mediated by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). researchgate.netscilit.com Many dyes, including coumarins, can act as photosensitizers, absorbing light and transferring energy to ground-state molecular oxygen (triplet oxygen, ³O₂) to generate highly reactive singlet oxygen. researchgate.net This singlet oxygen can then react with the dye molecule itself, leading to its degradation in a process known as self-sensitized photooxidation. researchgate.netnih.gov
The interaction between a dye and singlet oxygen can result in two types of quenching mechanisms:
Chemical Quenching: This involves an irreversible chemical reaction between the singlet oxygen and the dye molecule, leading to the formation of oxidized products and contributing directly to fading. bmrat.org
Physical Quenching: In this process, the singlet oxygen is deactivated back to its ground state without any chemical change to the dye molecule. bmrat.org The dye molecule dissipates the excess energy, often as heat. This process can protect the dye from degradation.
Computational Chemistry Approaches to Photostability (e.g., DFT calculations)
Computational chemistry provides powerful tools for understanding and predicting the photostability of dyes. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to investigate the electronic structure and excited-state properties of molecules like this compound. rsc.org These methods can elucidate structure-property relationships and predict the susceptibility of a dye to photodegradation. scilit.com
While specific DFT studies on this compound were not identified in the reviewed literature, research on other coumarin derivatives demonstrates the utility of this approach. rsc.org For example, DFT calculations on 3-perfluoroalkylated coumarin dyes have been used to:
Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is related to the wavelength of light the molecule absorbs.
Simulate absorption and emission spectra, which can be compared with experimental data.
Analyze the distribution of electron density in the ground and excited states to understand the intramolecular charge transfer (ICT) characteristics.
Predict the stability of the molecule in its excited state, offering insights into its potential degradation pathways.
These computational studies help in the rational design of new dyes with enhanced photostability and desired photophysical properties. rsc.org For this compound, DFT calculations could be used to model its excited-state behavior and predict its reactivity towards species like singlet oxygen, thereby guiding efforts to improve its lightfastness. scilit.com
Environmental Fate and Degradation of Disperse Yellow 232
Advanced Oxidation Processes (AOPs) for Disperse Yellow 232 Degradation
Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). These radicals are powerful oxidizing agents capable of degrading a wide range of recalcitrant organic pollutants, including synthetic dyes, often mineralizing them into simpler inorganic compounds like carbon dioxide and water. ijcmas.com
The Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals. ekb.eg A variation, the photo-Fenton process, utilizes UV light to enhance •OH production and regenerate Fe²⁺ from Fe³⁺, increasing the process's efficiency. mdpi.com
While specific studies detailing the Fenton or photo-Fenton degradation of this compound are not prominent in the reviewed literature, the efficacy of this process has been demonstrated on other disperse and azo dyes. For instance, the electro-Fenton method, which electrochemically generates the Fenton reagents, has shown high efficiency in removing color and chemical oxygen demand (COD) from dye-laden wastewater. irost.ir Studies on other dyes, such as Sunset Yellow, have established optimal conditions for degradation, achieving significant decolorization. ekb.eg The process is effective for various dye classes, though its efficiency can be influenced by the dye's initial concentration and the matrix of the wastewater. mdpi.com Fenton-like processes, which may use other transition metals or chelating agents, also represent a viable treatment strategy. smolecule.com
| Dye/Wastewater | Process | Key Conditions | Removal Efficiency | Reference |
| Sunset Yellow | Fenton | pH=2.7, [H₂O₂]=0.2425 mmol/L, [Fe²⁺]=2.55x10⁻³ mmol/L | >51.5% decolorization in 90 min | ekb.eg |
| Crystal Violet | Heterogeneous Photo-Fenton | 1.0 g/L natural iron oxide catalyst, 30 mg/L H₂O₂, UVC light | 98% degradation in 3 hours | mdpi.com |
| Flower Production Wastewater | Electro-Fenton | 1-2 A, 700 mg/L H₂O₂, 90 min | 88.5% color removal, 80.9% COD removal | irost.ir |
Photocatalytic degradation involves the generation of reactive oxygen species upon the irradiation of a semiconductor catalyst, such as titanium dioxide (TiO₂), with light. utar.edu.my this compound, being a coumarin (B35378) derivative, has been the subject of photochemical studies. instras.com The compound's mechanism of action involves the absorption of light to generate reactive oxygen species, which can lead to the degradation of organic compounds.
The photochemical behavior of this compound has been investigated in various solvents, including ethanol (B145695), N,N-dimethylformamide (DMF), and ethyl benzoate (B1203000), under both aerobic (in the presence of air) and anaerobic (in the absence of air) conditions. instras.com Research indicates that the degradation proceeds via a reductive pathway, potentially involving the abstraction of the heterocyclic residue and dealkylation. instras.com The photodegradation products were found to be similar across different solvents, suggesting a common degradation mechanism likely involving electron transfer. smolecule.cominstras.com The presence of air and the type of solvent can influence the photodegradation quantum yield. instras.comscirp.org
| Solvent | Condition | Photodegradation Quantum Yield (Φ × 10⁻⁴) | Reference |
| Ethanol | Anaerobic | 0.82 | instras.com |
| N,N-dimethylformamide (DMF) | Anaerobic | 1.40 | instras.com |
Note: Data corresponds to this compound (dye II in the cited study) irradiated at >300 nm. instras.com
Electrochemical oxidation is an AOP where pollutants are destroyed by direct electron transfer at the anode or by reaction with electrochemically generated oxidants like hydroxyl radicals, ozone, or persulfate. researcher.lifescielo.org.bo
Specific research on the electrochemical oxidation of this compound is limited. However, studies on the closely related azo dye, Disperse Yellow 3, provide significant insights into potential degradation pathways. The electrodegradation of Disperse Yellow 3 has been effectively demonstrated using a boron-doped diamond (BDD) anode. researchgate.net This process relies on the generation of powerful radicals. In a nitrate (B79036) medium, hydroxyl radicals were identified as the primary oxidant, while in a sulfate (B86663) medium, the formation of both hydroxyl and sulfate radicals was observed. The presence of sulfate radicals was found to accelerate the degradation process significantly, making it approximately eight times more efficient than in the nitrate solution alone. researchgate.net
| Dye | Anode | Supporting Electrolyte | Key Finding | Reference |
| Disperse Yellow 3 | Boron-Doped Diamond (BDD) | Nitrate (NaNO₃) | Degradation mediated by hydroxyl radicals. | researchgate.net |
| Disperse Yellow 3 | Boron-Doped Diamond (BDD) | Sulfate (Na₂SO₄) | Degradation accelerated by both hydroxyl and sulfate radicals; ~8x more efficient than nitrate medium. | researchgate.net |
Ozonation utilizes ozone (O₃), a strong oxidizing agent, to break down complex organic molecules. nih.gov The process can be enhanced by using catalysts (catalytic ozonation) to promote the generation of hydroxyl radicals, leading to higher degradation efficiency. mdpi.com
Biological Degradation and Bioremediation Studies of this compound
Bioremediation is an environmentally friendly and cost-effective approach that utilizes the metabolic capabilities of microorganisms like bacteria, fungi, and algae to transform or mineralize pollutants. frontiersin.orgnih.gov Microbial degradation of dyes can occur through biosorption onto the cell biomass or, more permanently, through enzymatic breakdown. nih.gov
The microbial degradation of synthetic dyes involves various enzymes, including azoreductases, laccases, and peroxidases. ijcmas.comfrontiersin.org For azo dyes, a common pathway involves an initial anaerobic step where azoreductases cleave the characteristic azo bond (-N=N-), resulting in the formation of aromatic amines. ijcmas.com These amines, which can be toxic, are then typically mineralized under subsequent aerobic conditions. ijcmas.com
Direct evidence for the microbial degradation pathways of this compound is scarce. However, research on analogous compounds provides valuable insights into its likely fate.
Fungal Degradation of Azo Dyes: The white-rot fungus Phanerochaete chrysosporium is known for its ability to degrade a wide range of recalcitrant pollutants, including various disperse and solvent azo dyes, through its extracellular lignin-modifying enzymes like lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP). indiaenvironmentportal.org.inbioline.org.brajol.infoasm.org Studies on Disperse Yellow 3, an azo dye with a structure related to the azo portion of some coumarin dyes, showed that P. chrysosporium could mineralize it. asm.orgohsu.edu The major metabolites identified were acetanilide (B955) and 4-methyl-1,2-benzoquinone, indicating that the degradation mechanism involves an initial enzymatic oxidation of the dye's phenolic ring. ohsu.edu
Bacterial Degradation of Coumarin: Since this compound has a coumarin core, the biodegradation of this heterocyclic structure is also relevant. scirp.org Several bacterial strains, such as Pseudomonas fluorescens and Pseudomonas sp. strain NyZ480, have been identified that can grow on coumarin as their sole carbon source. ekb.egresearchgate.netasm.org The degradation pathway in Pseudomonas sp. involves an initial reduction of coumarin to dihydrocoumarin, followed by hydrolytic ring cleavage to form melilotic acid. This is further hydroxylated to 2,3-dihydroxyphenylpropionic acid before the aromatic ring is cleaved, leading to complete mineralization. researchgate.netresearchgate.net
These findings suggest a two-fold biological degradation potential for a molecule like this compound, where different microbial activities could target the azo linkage and the coumarin ring structure.
| Original Compound | Microorganism | Key Enzymes/Process | Identified Degradation Products | Reference |
| Disperse Yellow 3 | Phanerochaete chrysosporium | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | Acetanilide, 4-methyl-1,2-benzoquinone | ohsu.edu |
| Coumarin | Pseudomonas sp. strain NyZ480 | Xenobiotic Reductase A, Hydrolase, Dioxygenase | Dihydrocoumarin, Melilotic acid, 2,3-dihydroxyphenylpropionic acid | researchgate.netresearchgate.net |
Biological Activity and Ecotoxicology of Disperse Yellow 232
Enzyme Inhibition Studies of Disperse Yellow 232
Research has identified this compound as an inhibitor of human carboxylesterase 1 (hCE1). smolecule.comresearchgate.net hCE1 is a crucial serine hydrolase predominantly found in the liver, responsible for the metabolism of a wide array of ester-containing drugs, xenobiotics, and endogenous lipids. researchgate.netwikipedia.org
In one study focused on the synthesis of 3-heteroarylcoumarins, this compound was among the synthesized compounds that were preliminarily evaluated for their inhibitory effects on hCE1. researchgate.net This inhibitory action suggests that the dye can interact with the active site of this key metabolic enzyme, potentially altering the metabolism of its substrates. smolecule.comresearchgate.net The clinical and toxicological significance of this inhibition depends on the potency and selectivity of the interaction.
While specific research into the broader enzymatic interaction profile of this compound is limited, its demonstrated activity against hCE1 suggests a potential for interactions with other serine hydrolases due to structural similarities in their active sites. As a coumarin (B35378) derivative, this compound belongs to a class of compounds known for a wide range of biological activities. instras.com The specific interactions, however, remain an area for further investigation. Some commercial sources suggest potential anti-inflammatory and antimicrobial properties, though these claims lack substantiation in peer-reviewed scientific literature.
Genotoxicity and Carcinogenic Potential Assessments (Referencing related Disperse Yellow dyes)
C.I. Disperse Yellow 3 has demonstrated positive results in multiple in vitro genotoxicity assays, indicating its potential to damage genetic material. ca.gov It was found to be mutagenic in the Salmonella typhimurium (Ames) test in several frameshift mutant strains, both with and without metabolic activation. nih.govinchem.org Further studies confirmed its mutagenic activity in mouse lymphoma cells and its ability to cause sister chromatid exchanges in Chinese hamster ovary (CHO) cells. ca.govnih.gov Additionally, it was reported to induce unscheduled DNA synthesis in primary cultures of rat hepatocytes, which is an indicator of DNA repair following damage. ca.govnih.gov
The metabolites of Disperse Yellow 3, such as 4-aminoacetanilide and 2-amino-p-cresol, are also known to be genotoxic. ca.gov
Table 1: Summary of In Vitro Genotoxicity Findings for C.I. Disperse Yellow 3
| Assay Type | Test System | Metabolic Activation | Result | Reference(s) |
|---|---|---|---|---|
| Gene Mutation | Salmonella typhimurium (Ames Test) | With and Without | Positive | ca.gov, nih.gov, inchem.org |
| Gene Mutation | Mouse Lymphoma L5178Y cells | Not specified | Positive | ca.gov, inchem.org |
| Chromosomal Effects | Sister Chromatid Exchange (CHO cells) | Not specified | Positive | ca.gov, nih.gov |
| DNA Damage/Repair | Unscheduled DNA Synthesis (Rat Hepatocytes) | Not specified | Positive | ca.gov, nih.gov |
| Chromosomal Effects | Chromosomal Aberrations (CHO cells) | Not specified | Negative | nih.gov |
In vivo genotoxicity studies have been conducted on C.I. Disperse Yellow 3 in both rats and mice. ca.gov The collective evidence from multiple genotoxicity test systems, both in vitro and in vivo, suggests that C.I. Disperse Yellow 3 may operate through a genotoxic mechanism. ca.gov
Long-term dietary administration studies in animal models have provided evidence for the carcinogenicity of C.I. Disperse Yellow 3. nih.govinchem.org Bioassays conducted by the National Toxicology Program (NTP) found that the dye caused a significant increase in the incidence of tumors in both rats and mice. ca.govnih.gov
In male F344/N rats, dietary exposure to Disperse Yellow 3 led to a statistically significant increase in the incidence of hepatocellular adenomas and combined hepatocellular adenomas and carcinomas. ca.govnih.gov Rare stomach tumors were also observed in the treated male rats. ca.govca.gov
Table 2: Carcinogenicity of C.I. Disperse Yellow 3 in F344/N Rats (103-Week Feed Study)
| Sex | Tumor Type | Control Group Incidence | Low-Dose Group Incidence | High-Dose Group Incidence | Reference(s) |
|---|---|---|---|---|---|
| Male | Hepatocellular Adenoma | Not specified | Increased (p<0.01) | Increased (p<0.05) | ca.gov |
| Male | Hepatocellular Adenoma/Carcinoma (Combined) | Not specified | Increased (p<0.01) | Increased (p<0.05) | ca.gov |
| Male | Stomach Tumors (Rare) | Not observed | Observed | Observed | ca.gov, ca.gov |
| Female | No Treatment-Related Tumors | - | - | - | ca.gov, nih.gov |
Table 3: Carcinogenicity of C.I. Disperse Yellow 3 in B6C3F1 Mice (103-Week Feed Study)
| Sex | Tumor Type | Control Group Incidence | Low-Dose Group Incidence | High-Dose Group Incidence | Reference(s) |
|---|---|---|---|---|---|
| Male | Alveolar/Bronchiolar Adenoma | 2/50 | 6/49 | 9/49 (p<0.05) | ca.gov, nih.gov |
| Female | Malignant Lymphoma | 10/50 | 16/50 | 19/50 (p=0.032) | nih.gov |
| Female | Hepatocellular Adenoma | Not specified | Increased | Increased | ca.gov, inchem.org |
Aquatic Ecotoxicity Research (Referencing related Disperse Yellow dyes)
Azo dyes are the most prevalent group of organic dyes, making up 60-70% of all production worldwide. acs.org Their presence in industrial effluents is a source of concern for aquatic ecosystems. acs.org Studies on related compounds, such as the disazo dye Disperse Yellow 7 (DY7), have been conducted to understand the mechanisms of toxicity and potential for endocrine disruption in aquatic life. acs.org
Research involving the Western clawed frog (Silurana tropicalis) has been particularly revealing. acs.org In one study, larvae were exposed to DY7 in both water (up to 22 µg/L) and sediment (up to 209 µg/g). acs.org The sediment exposure resulted in a significant decrease in tadpole survival and an increase in malformations at the highest concentrations, highlighting the ecotoxicological risks posed by this class of dyes. acs.org
Exposure to environmental contaminants can trigger cellular stress responses in organisms as a protective measure. In studies with Silurana tropicalis larvae, sediment contaminated with Disperse Yellow 7 led to significant changes in the transcription of genes related to cellular stress. acs.org
Specifically, at an exposure level of 209 μg/g of DY7 in sediment, the messenger RNA (mRNA) levels of heat shock protein 70 (hsp70) and heat shock protein 90 (hsp90) were significantly induced by 2.5-fold and 2.4-fold, respectively. acs.org The upregulation of these heat shock proteins suggests that the cells were mounting a defense against oxidative stress. acs.org Further analysis indicated that high concentrations of DY7 affected genes associated with processes like necrotic cell death and chromosome condensation. acs.org
Table 1: Cellular Stress Response in Silurana tropicalis Larvae Exposed to Disperse Yellow 7
| Gene | Fold Change in mRNA Levels (at 209 µg/g sediment) | Implied Cellular Response |
|---|---|---|
| hsp70 | 2.5-fold increase | Oxidative protection |
| hsp90 | 2.4-fold increase | Oxidative protection |
Data sourced from studies on DY7 exposure in S. tropicalis larvae. acs.org
Beyond general cellular stress, certain disperse dyes have been shown to act as endocrine disruptors by interfering with the androgen pathway. The same study on Silurana tropicalis larvae exposed to Disperse Yellow 7 in sediment revealed significant alterations in the expression of two key androgen-related genes. acs.org
At the 209 μg/g sediment concentration, the expression of the androgen receptor (ar) gene was decreased by 2-fold. acs.org Concurrently, the expression of the steroid 5-alpha-reductase type 2 (srd5a2) gene, which is involved in androgen synthesis, was increased by 2.6-fold. acs.org These findings demonstrate that DY7 can disrupt the endocrine system in amphibians, a matter of growing concern for aquatic wildlife. acs.org
Table 2: Androgen-Related Gene Expression Changes in Silurana tropicalis Larvae
| Gene | Fold Change in mRNA Levels (at 209 µg/g sediment) | Function |
|---|---|---|
| Androgen receptor (ar) | 2.0-fold decrease | Binds androgens to mediate their effects |
| Steroid 5-alpha-reductase type 2 (srd5a2) | 2.6-fold increase | Converts testosterone (B1683101) to a more potent androgen |
Data sourced from studies on DY7 exposure in S. tropicalis larvae. acs.org
Allergenic Potential and Immunological Responses (Referencing related Disperse Yellow dyes)
Disperse dyes are recognized as significant contact allergens in textiles. numberanalytics.comlu.semedicaljournals.se Allergic reactions occur when the immune system identifies the dye as a foreign substance, leading to contact dermatitis. numberanalytics.com While many dyes can cause these reactions, azo dyes are known to be particularly allergenic. karger.com
Research into specific dyes like Disperse Yellow 3 (DY3) confirms this allergenic potential. vanderbend.nlnih.govdormer.com It is considered a pigment dye found in clothing, hosiery, and carpets. vanderbend.nldormer.com Patch testing in patients with suspected textile dermatitis has shown that DY3 is a common sensitizer. karger.comnih.gov It is hypothesized that the dye itself, or impurities within commercial preparations, can act as the sensitizer. lu.semedicaljournals.se Some studies suggest that metabolites of the dyes, formed by bacteria on the skin, may also penetrate the skin and become major sensitizers. karger.com In vitro assays have categorized Disperse Yellow 3 as an "extreme sensitizer". openagrar.de
Table 3: Mentioned Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 35773-43-4 |
| Disperse Yellow 7 | 6300-37-4 |
| Disperse Yellow 3 | 2832-40-8 |
| Heat shock protein 70 | Not Applicable |
| Heat shock protein 90 | Not Applicable |
| Androgen receptor | Not Applicable |
| Steroid 5-alpha-reductase type 2 | Not Applicable |
Analytical Methodologies for Disperse Yellow 232 Detection and Quantification in Research
Spectrophotometric and Fluorometric Techniques
Spectrophotometric and fluorometric methods are fundamental in the analysis of Disperse Yellow 232, owing to its strong interaction with light. These techniques are valued for their sensitivity and are often the first choice for quantitative analysis. mt.cominstras.com
UV-Vis spectroscopy is a widely used technique for determining the concentration of this compound in solutions. mt.com This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mt.comuomus.edu.iq To determine the concentration of this compound, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). uomus.edu.iqresearchgate.net For this compound, the absorbance maximum is typically observed around 450 nm. chemodex.com A study on a related coumarin (B35378) dye, Disperse Yellow 82, identified a maximum absorbance at 430 nm, which is characteristic of yellow dyes. scirp.org The presence of impurities can be detected by the appearance of additional peaks in the spectrum. mt.com
Table 1: UV-Vis Spectroscopic Data for Disperse Yellow Dyes
| Dye | λmax (nm) | Solvent/Matrix | Reference |
|---|---|---|---|
| This compound | ~450 | Not Specified | chemodex.com |
| Disperse Yellow 82 | 430 | Not Specified | scirp.org |
| Disperse Yellow 64 | Not Specified | In spectra, peak reduced post-treatment | p2infohouse.org |
| Disperse Yellow 54 | Not Specified | In spectra, peak reduced post-treatment | p2infohouse.org |
Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of this compound. researchgate.net This dye is known for its strong fluorescence, typically emitting in the green-yellow region of the visible spectrum. sci-hub.ruscirp.org The excitation maximum for this compound is around 458 nm, with an emission maximum at approximately 480 nm. chemodex.com
Fluorescence quenching studies are also conducted to understand the interaction of the dye with its environment. researchgate.net Quenching refers to any process that decreases the fluorescence intensity of a substance. nih.gov For instance, the interaction of a fluorophore with a quencher molecule can lead to non-radiative energy transfer, resulting in diminished fluorescence. nih.gov Studies on fluorescent probes with coumarin structures have demonstrated significant fluorescence quenching in the presence of certain analytes, a principle that can be applied to develop sensors. researchgate.netrsc.org The photostability of this compound has been investigated by monitoring the decrease in its concentration spectrophotometrically after exposure to light. instras.com
Table 2: Fluorescence Spectroscopic Data for this compound
| Parameter | Wavelength (nm) | Reference |
|---|---|---|
| Excitation Maximum | ~458 | chemodex.com |
| Emission Maximum | ~480 | chemodex.com |
Chromatographic Separation Methods (e.g., HPLC) for Purity Assessment and Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. epa.gov It is extensively used for assessing the purity of this compound and analyzing its degradation products. scirp.org In HPLC, a sample is passed through a column packed with a stationary phase, and the separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase. epa.gov
For the analysis of disperse dyes, a reverse-phase HPLC (RP-HPLC) method is often employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. scirp.orgclu-in.org The purity of this compound can be confirmed by the presence of a single, sharp peak in the chromatogram. For instance, a purity of >99% for a related acid yellow dye was confirmed using HPLC with UV detection at 430 nm. HPLC is also instrumental in studying the degradation of the dye, as it can separate the parent dye from its various degradation products, allowing for their individual quantification. scirp.org The development of LC/MS/MS methods allows for the screening and quantification of a wide range of synthetic dyes, including Disperse Yellow 23, in textiles. lcms.cz
Table 3: HPLC and LC/MS/MS Data for Disperse Dyes
| Dye | Method | Key Findings | Reference |
|---|---|---|---|
| This compound | HPLC | Used for solubility studies in supercritical CO2. | acs.org |
| Disperse Yellow 82 | HPLC | Purity checked with a retention time of 16.65 min at 430 nm. | scirp.org |
| Disperse Yellow 23 | LC/MS/MS | Showed significant ion enhancement at 50 ng/mL. | lcms.cz |
| Azo Dyes | HPLC | Method for determination in various matrices. | epa.gov |
Advanced Microscopic and Imaging Techniques
Advanced microscopic techniques provide high-resolution spatial information about the distribution and interaction of this compound within materials. These methods are particularly useful for analyzing dyed fibers and other solid substrates.
Confocal microscopy is a non-invasive imaging technique that provides high-resolution, three-dimensional images of a sample. nih.gov It is used to visualize the distribution of fluorescent dyes within a material, such as a polymer or a textile fiber. By scanning the sample with a focused laser beam, it is possible to obtain optical sections at different depths, which can then be reconstructed to create a 3D image. nih.gov This technique can be used to assess the penetration and uniformity of this compound within a substrate. However, the autofluorescence of some materials, like wood, can interfere with the imaging of fluorescent pigments. semanticscholar.org
Micro-Raman spectroscopy is a powerful, non-destructive technique used for the identification and characterization of materials at a microscopic level. mdpi.com It is based on the inelastic scattering of monochromatic light, which provides a unique vibrational fingerprint of a molecule. mdpi.com In the context of textile analysis, Micro-Raman spectroscopy can be used to identify the dye on a single fiber without the need for extraction. nih.govnih.gov The technique has been shown to be highly sensitive, capable of detecting dyes at very low concentrations on fibers. nih.gov Studies have demonstrated its utility in differentiating between different dye classes and colors on various types of textile fibers, including polyester (B1180765), which is commonly dyed with disperse dyes. nih.gov
Chemometric Approaches in this compound Analysis
Chemometrics employs mathematical and statistical methods to extract valuable information from chemical data. In the analysis of textile dyes, these approaches are particularly useful for handling complex, multivariate data generated by techniques like spectrophotometry and chromatography, improving the accuracy of both qualitative and quantitative analyses. researchgate.net The application of chemometrics can help to discriminate between visually similar colored fibers, analyze dye mixtures, and quantify dye loading on textile substrates. researchgate.net
While specific, in-depth research focusing exclusively on the application of chemometrics to this compound is not extensively documented in publicly available literature, the principles and methods are widely applied to the broader class of disperse dyes and colored fibers. For instance, chemometric techniques have been successfully utilized in the microspectrophotometric analysis of yellow polyester fibers to analyze dye loadings. scirp.org Preprocessing of spectral data—which can include normalization, centering, and linearization—is a typical first step to remove random noise and variation before applying multivariate statistical models. researchgate.net
Several chemometric techniques are prevalent in dye analysis and are applicable to this compound.
Multivariate Calibration: This is a key chemometric tool for quantitative analysis.
Partial Least Squares (PLS) Regression: This method is frequently used to build predictive models correlating spectral data with the concentration of analytes. It is effective even when dealing with highly collinear and noisy data. Studies on other azo dyes, such as tartrazine (B75150) and sunset yellow, have demonstrated the power of PLS regression, when coupled with data from digital images or spectroscopy, for their simultaneous determination in food samples. nih.gov The models are evaluated based on parameters like the root mean square error of prediction (RMSEP) and the coefficient of determination (R²). nih.gov
Principal Component Regression (PCR): Similar to PLS, PCR is another regression technique used for developing calibration models.
Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS): This technique is exceptionally useful for resolving and quantifying individual components in a mixture when their spectra overlap significantly. researchgate.net It has been successfully applied to the simultaneous photooxidative decolourization analysis of textile dye mixtures, allowing for the quantification of each dye throughout the process. researchgate.net
The table below summarizes various chemometric methods applied to the analysis of different dyes, illustrating the common approaches that could be adapted for this compound.
| Chemometric Method | Analyte(s) | Matrix/Application | Key Finding | Reference |
|---|---|---|---|---|
| Partial Least Squares (PLS) Regression | Tartrazine and Sunset Yellow | Soft Drinks (Food Samples) | Successfully applied to RGB + Grayscale + HSI color histograms from digital images for simultaneous quantification, with R² values of 0.9977 and 0.9989, respectively. | nih.gov |
| Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) | C.I. Basic Red 46, Malachite Green, C.I. Basic Blue 3 | Aqueous Solution (Dye Mixture) | Enabled simultaneous quantification during a photooxidation process despite significant spectral overlap. | researchgate.net |
| Multivariate Calibration | Three Commercial Dyes | Aqueous Solution (Adsorption onto Chitosan) | Used with spectrophotometric data to determine the concentration of each dye in a mixture during adsorption treatment. | gjesm.net |
| Multi-product PLS Model | Vitamin C and Total Acidity | Industrialized Soybean Juices | Demonstrated a fast, waste-free alternative to conventional methods for quality parameter determination. | researchgate.net |
Detailed Research Findings from Instrumental Analysis
Although not strictly a chemometric method, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides highly specific and sensitive quantitative data that can be a precursor to or complement chemometric analysis. Research on the closely related Disperse Yellow 23 (DY23) has established robust analytical protocols. These methods are crucial for generating the high-quality data needed for building reliable chemometric models.
A study focused on developing a method for 47 synthetic dyes, including Disperse Yellow 23, found that the dye exhibited significant ion enhancement at a concentration of 50 ng/mL but performed better at 10 ng/mL under the tested LC-MS/MS conditions. lcms.cz Another detailed study developed and validated both HPLC and LC-MS/MS methods specifically for the determination of Disperse Yellow 23 in textiles. researchgate.net The findings from this research are summarized below.
| Parameter | HPLC-DAD Method | LC-MS/MS Method | Reference |
|---|---|---|---|
| Extraction Solvent | Chlorobenzene | researchgate.net | |
| Quantification Wavelength (DAD) | 420 nm | N/A | researchgate.net |
| Quantification Transition (MS/MS) | N/A | m/z 303/105 | researchgate.net |
| Linear Range | 0.5 - 250 mg/L | 0.5 - 200 µg/L | researchgate.net |
| Correlation Coefficient (r) | > 0.995 | > 0.995 | researchgate.net |
| Limit of Detection (LOD) | 2.0 mg/kg | 1.0 µg/kg | researchgate.net |
| Recovery Rate | 92.1% - 98.7% | researchgate.net | |
| Relative Standard Deviation (RSD) | < 8.0% | researchgate.net |
Advanced Applications and Research Prospects of Disperse Yellow 232
Fluorescent Probes and Sensors Development
The inherent fluorescence of the coumarin (B35378) scaffold is a key feature that allows for its use in the development of "off-on" or "on-off" fluorescent probes. nih.govrsc.org These sensors are designed based on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). rsc.org In the presence of a specific target analyte, the probe's molecular structure is altered, leading to a detectable change in its fluorescence intensity or wavelength. The coumarin core, present in Disperse Yellow 232, has been widely utilized in designing such probes for various ions. rsc.orgias.ac.in
Coumarin-based fluorescent probes have demonstrated significant potential for the selective and sensitive detection of heavy metal ions, which are crucial in biological systems but toxic in excess. nih.gov
Zinc (Zn²⁺): Zinc is a vital transition metal ion in the human body, and its abnormal concentration is linked to several diseases. sioc-journal.cn Fluorescent probes with a coumarin structure have been designed to monitor Zn²⁺ levels. In these sensors, a receptor unit binds with Zn²⁺, which blocks the PET process and "turns on" the fluorescence, with the intensity correlating to the Zn²⁺ concentration. sioc-journal.cn This technology has been successfully applied to image Zn²⁺ in living cells, such as MCF-7 breast cancer cells. sioc-journal.cn
Copper (Cu²⁺): Copper is another essential metal, and imbalances in its homeostasis are associated with conditions like Wilson's and Alzheimer's diseases. nih.govnih.gov Researchers have developed coumarin-based probes that exhibit a strong "turn-on" fluorescence signal specifically in response to Cu²⁺. nih.gov These probes work through a fluorescence quenching mechanism, where the addition of Cu²⁺ significantly decreases the probe's emission intensity, while other metal ions have a negligible effect. researchgate.net Such sensors have proven effective for detecting elevated Cu²⁺ levels in cellular and animal models of Wilson's disease. nih.govresearchgate.net
Table 1: Research Findings on Coumarin-Based Fluorescent Probes for Metal Ion Detection
| Target Ion | Probe Type | Detection Mechanism | Application |
|---|---|---|---|
| Zn²⁺ | Coumarin-derivative | Photoinduced Electron Transfer (PET) inhibition | Imaging in living cells (MCF-7) sioc-journal.cn |
| Cu²⁺ | Coumarin-derivative | "Turn-on" fluorescence | Detecting elevated levels in Wilson's disease models nih.gov |
| Cu²⁺ | Coumarin-derivative | Fluorescence quenching | Detection in test strips, cells (A549), and zebrafish researchgate.net |
Hydrogen sulfide (B99878) (H₂S) is a critical gaseous signaling molecule (gasotransmitter) involved in numerous physiological and pathological processes. ias.ac.inrsc.org The development of reliable methods for tracking H₂S is in high demand for clinical diagnostics. rsc.org Coumarin-based fluorescent probes have emerged as a promising tool for this purpose.
These probes are often designed with a specific recognition site that reacts with H₂S. This reaction, typically a nucleophilic substitution or reduction, releases the coumarin fluorophore, causing a significant increase in fluorescence. mdpi.com This "off-on" mechanism allows for highly selective and rapid detection of H₂S, even in the presence of interfering biological thiols like cysteine and glutathione. ias.ac.innih.gov Research has demonstrated that these probes can successfully monitor both external and internal H₂S in living cells and zebrafish models, offering new avenues for studying H₂S-related diseases. rsc.orgnih.gov The detection limits for some coumarin-based H₂S probes have been reported to be as low as 25-30 nM. ias.ac.innih.gov
Potential in Photodynamic Therapy (Referencing related Disperse Yellow dyes)
Photodynamic therapy (PDT) is a minimally invasive treatment that uses a photosensitizer (a non-toxic dye), light, and molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions, which can destroy cancer cells and pathogenic microbes. nih.govnih.govmdpi.com The effectiveness of PDT is highly dependent on the photosensitizer used.
Dyes with a coumarin scaffold, the core structure of this compound, have recently gained significant attention as potential photosensitizers. nih.govacs.org Their strong absorption in the visible light spectrum, high fluorescence, and ability to generate cytotoxic ROS upon irradiation make them promising candidates for PDT. nih.govrsc.org
Recent studies on a class of coumarin dyes known as COUPY derivatives have shown that they can be highly phototoxic to cancer cells when irradiated with visible light. nih.govacs.org Researchers have established that ROS generation is a major contributor to this phototoxicity, which can trigger cell death pathways like apoptosis and autophagy. acs.org Furthermore, by modifying the coumarin structure, these photosensitizers can be designed to selectively accumulate in critical cell organelles like mitochondria, enhancing the efficiency of the therapy. nih.govrsc.org The development of coumarin-based photosensitizers that operate in the far-red to near-infrared (NIR) region is particularly promising, as light in this range can penetrate deeper into biological tissues. nih.govnih.gov
Optoelectronic Applications in Polymer Chemistry
The integration of functional dyes into polymer matrices is a key strategy for developing advanced materials for optoelectronic applications, including sensors and data storage. researchgate.net The optical properties of the polymer can be precisely tailored by controlling the type and concentration of the embedded dye.
Research into dyes closely related to this compound has highlighted their potential in this area. Specifically, studies have been conducted on the synthesis of functional photoactive polysilane copolymers using Disperse Yellow 7 Methacrylate. These copolymers, which combine the properties of polysilane and the disperse dye, are being investigated for novel optoelectronic applications. The incorporation of the dye into the polymer backbone allows for the creation of new technological materials with unique optical, photophysical, and thermal properties.
Biological and Biomedical Research Applications
The core chemical structure of this compound, which combines coumarin and benzoxazole (B165842) moieties, is recognized as a "privileged structure" in medicinal chemistry. wordpress.comnih.gov This scaffold is associated with a wide range of biological activities, making it a foundation for the development of novel therapeutic agents.
Anti-inflammatory and Antioxidant Activity: The coumarin nucleus is a common pharmacophore in many natural antioxidants, while the benzoxazole structure is known for its anti-inflammatory properties. wordpress.com Studies on benzoxazole-coumarin derivatives have shown that these compounds can possess potent anti-inflammatory and antioxidant activities. wordpress.comnih.gov Certain derivatives have exhibited significant inhibition of inflammation in both in-vitro and in-vivo models, with the added benefit of being safer for the gastric mucosa compared to some traditional anti-inflammatory drugs. wordpress.comnih.gov
Antimicrobial Activity: Coumarin derivatives have been reported to have broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Research has shown that modifying the coumarin structure, for example by adding trifluoromethyl (CF₃) and hydroxyl (OH) groups, can enhance antibacterial activity against food-poisoning bacteria. mdpi.com
Anticancer and Antiproliferative Properties: Certain disperse dyes have been evaluated for their anti-tumor cytotoxic activity. mdpi.com Specifically, coumarin-benzoxazole hybrids have been investigated as inhibitors of carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to cancer progression. nih.gov
Table 2: Investigated Biological Activities of Coumarin-Benzoxazole/Benzimidazole Derivatives
| Biological Activity | Key Findings | Investigated Compound Class |
|---|---|---|
| Anti-inflammatory | Exhibited maximum inhibition of hRBC lysis (92.5%) and paw edema (52.7%) in models. Found to be safe for gastric mucosa. wordpress.com | Benzoxazole-Coumarin Derivatives wordpress.com |
| Antioxidant | Some derivatives showed more potent antioxidant activity than the standard butylatedhydroxytoluene (BHT). nih.gov | Coumarin-Benzimidazole Hybrids nih.gov |
| Antimicrobial | Derivatives with CF₃ and OH substituents showed enhanced activity against various bacteria, including Bacillus cereus and Staphylococcus aureus. mdpi.com | Coumarin Derivatives mdpi.com |
| Antiproliferative | Acted as selective inhibitors of tumor-associated carbonic anhydrase isoforms (hCA IX and XII). nih.gov | 2-Aminobenzoxazole-appended Coumarins nih.gov |
Applications in Medical Diagnostics
This compound has been identified as a biomedical compound with potential applications in medical diagnostics. It is primarily described as a chromogenic agent that can be utilized within diagnostic and pharmaceutical formulations. As a chromogenic substance, its role would involve producing a distinct color change in the presence of a specific analyte, thereby enabling the detection or quantification of that substance in a diagnostic assay. The compound's utility in this area is linked to its chemical structure, which allows it to permeate various medicinal formulations. However, specific details regarding the types of diagnostic tests or the precise mechanisms of its chromogenic activity are primarily noted in commercial literature, with products often labeled for research use only. chemodex.com
Potential as Anti-Inflammatory and Antimicrobial Agents
Research into the biological activities of compounds structurally related to this compound suggests its potential as a therapeutic agent. This compound is a coumarin-based dye, and the coumarin scaffold is present in a wide array of natural and synthetic molecules that have demonstrated significant biological activities. chemodex.comnih.govmdpi.com
Studies on various coumarin derivatives have shown promising anti-inflammatory and antimicrobial properties. nih.govmdpi.combenthamscience.com Coumarins can influence processes involving free radical-mediated injury and have been found to reduce tissue edema and inflammation. benthamscience.com Furthermore, certain synthetic coumarin derivatives have exhibited significant protection against inflammation in experimental models. mdpi.com
In the context of antimicrobial activity, research has shown that different classes of disperse dyes, as well as various coumarin hybrids, can inhibit the growth of bacteria and fungi. nih.govresearchgate.netmdpi.com For instance, studies on monoazo disperse dyes have demonstrated biological activity against both Gram-positive and Gram-negative bacteria. mdpi.com This suggests that the core structure of this compound may serve as a basis for developing new agents in these therapeutic areas. nih.govnih.gov
| Compound Class | Tested Activity | Target Organisms | Observed Effect | Reference |
|---|---|---|---|---|
| Pyrogallol-Coumarin Hybrids | Antibacterial | P. mirabilis ATCC 12453 | Minimum Inhibitory Concentration (MIC) of 0.08 mM. | nih.gov |
| Coumarin-Sulfonamide Derivatives | Antimicrobial | Various bacteria and fungi | Activity equal to or higher than standard antimicrobials (ciprofloxacin, ketoconazole) against at least one microorganism. | mdpi.com |
| Arylazothienopyridazine Disperse Dyes | Antimicrobial | E. coli | Strong activity observed, with inhibition zones >10 mm. | mdpi.com |
| Thiazole-based Azo Disperse Dyes | Antimicrobial | Gram-positive bacteria, Gram-negative bacteria, and fungi | Some synthesized dyes showed excellent results against most tested organisms. | researchgate.net |
Research in High-Performance Textile Applications
This compound is a fluorescent dye primarily used for dyeing synthetic fibers such as polyester (B1180765). researchgate.net Its molecular structure imparts a brilliant greenish-yellow fluorescent color, making it a key component in the production of high-performance textiles where visibility and color vibrancy are critical. researchgate.net
High-Visibility Clothing and Warning Garments
The most significant high-performance application of this compound is in the manufacturing of high-visibility safety apparel. researchgate.netnih.gov Its strong fluorescence is a result of the dye's ability to absorb non-visible ultraviolet (UV) light and re-emit it as visible light, which makes the fabric appear exceptionally bright and enhances the wearer's conspicuity during daylight hours. nih.govresearchgate.net This property is crucial for occupational safety garments used in construction, road maintenance, and emergency services, where workers must be easily noticeable against complex backgrounds. researchgate.netnih.gov
This compound is one of the coumarin-based dyes used to dye polyester fabrics to meet the stringent colorimetric requirements of safety standards like EN 471:1994. semanticscholar.orgscispace.com Research on fluorescent dyes for these applications involves detailed spectrophotometric measurements to ensure the dyed fabrics fall within the specified chromaticity coordinates for high-visibility yellow. semanticscholar.org
| Property | Value | Reference |
|---|---|---|
| Chemical Group | Coumarin | chemodex.comscispace.com |
| Color | Fluorescent Greenish-Yellow | researchgate.net |
| Excitation Maximum | ~452-458 nm | chemodex.com |
| Emission Maximum | ~480-484 nm | chemodex.com |
Supercritical CO2 Dyeing Technology and Efficiency
Supercritical carbon dioxide (scCO₂) dyeing has emerged as a sustainable, waterless alternative to conventional aqueous dyeing methods for synthetic fibers like polyester. mdpi.com This technology utilizes CO₂ in a supercritical state—above its critical temperature and pressure—where it behaves as a solvent capable of dissolving nonpolar dyes like this compound. mdpi.comyoutube.com
The process offers significant environmental and efficiency benefits. It eliminates the generation of wastewater, a major source of pollution in the textile industry, and allows for the recycling of over 90% of the CO₂ used. mdpi.comyoutube.com Furthermore, since the fabric emerges from the dyeing vessel dry, the energy-intensive drying step required in aqueous dyeing is unnecessary. mdpi.com
| Parameter | Typical Range Investigated | Effect on Dyeing Efficiency | Reference |
|---|---|---|---|
| Temperature | 80°C - 120°C | Increasing temperature generally increases dye uptake and color strength, but can decrease CO₂ density, affecting solubility. | researchgate.netdiva-portal.org |
| Pressure | 10 MPa - 25 MPa (100 - 250 bar) | Increasing pressure increases the density and solvent power of scCO₂, leading to higher dye solubility and uptake. | researchgate.netdiva-portal.org |
| Time | 30 - 120 minutes | Longer dyeing times lead to higher dye uptake until equilibrium is reached. The process is often faster than conventional dyeing. | diva-portal.org |
| Outcome | Achieves good color fastness (washing, rubbing, sublimation) comparable to traditional aqueous methods. | researchgate.netresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| Carbon Dioxide |
| Ciprofloxacin |
| Coumarin |
| Disperse Red 277 |
| This compound |
| Ketoconazole |
Q & A
Basic Research Questions
Q. What are the solubility characteristics of Disperse Yellow 232 in supercritical CO₂, and how can these be modeled experimentally?
- Methodological Answer : Solubility measurements for this compound in supercritical CO₂ are conducted at temperatures ranging from 308–348 K and pressures of 12.1–35.5 MPa. Data are typically correlated using semiempirical models like Chrastil, Kumar-Johnston, Bartle, or Mendez-Santiago–Teja. For instance, the Chrastil model achieved an average absolute relative deviation (AARD) of 0.155, making it suitable for predicting dye solubility under varying conditions . Researchers should validate these models by comparing experimental and predicted values across multiple pressure-temperature regimes.
Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound in experimental settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) and Fourier-transform infrared spectroscopy (FTIR) are standard methods. Researchers should cross-reference results with material safety data sheets (SDS) compliant with Globally Harmonized System (GHS) requirements. Third-party laboratory testing is advised for critical studies, particularly when sourcing dyes from suppliers with variable quality control protocols .
Q. How can researchers ensure reproducibility in measuring this compound’s thermodynamic properties?
- Methodological Answer : Detailed documentation of experimental parameters (e.g., CO₂ density, equilibration time, and dye-to-solvent ratios) is essential. Statistical validation using tools like ANOVA can identify systematic errors. Transparency in reporting equipment specifications (e.g., supercritical fluid extraction systems) and adherence to established protocols (e.g., IUPAC guidelines) enhance reproducibility .
Advanced Research Questions
Q. How do solvation enthalpy (ΔHsolv) and vaporization enthalpy (ΔHvap) influence this compound’s application in high-temperature dyeing processes?
- Methodological Answer : ΔHsolv (12.5–19.4 kJ·mol⁻¹) and ΔHvap (70.6–102.7 kJ·mol⁻¹) indicate temperature-dependent solubility trends. Researchers should integrate these values into thermodynamic simulations to predict dye uptake efficiency in polyester fabrics. Differential scanning calorimetry (DSC) can experimentally validate these parameters under industrial dyeing conditions .
Q. What experimental designs are optimal for studying the photodegradation kinetics of this compound in wastewater treatment systems?
- Methodological Answer : Response Surface Methodology (RSM) with Box-Behnken or Doehlert designs allows efficient optimization of variables like pH, UV intensity, and catalyst concentration. For example, a three-factor Box-Behnken design could minimize experimental runs while identifying synergistic effects between variables. Kinetic models (e.g., pseudo-first-order) should be statistically validated using R² and residual analysis .
Q. How can contradictory solubility data for this compound across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in CO₂ purity, dye particle size, or equilibration protocols. Researchers should perform sensitivity analyses to isolate influential variables. Meta-analyses of published datasets, weighted by experimental rigor (e.g., sample size, calibration methods), can reconcile contradictions. Transparent reporting of raw data and error margins is critical .
Q. What role does molecular dynamics (MD) simulation play in predicting this compound’s interactions with synthetic fibers?
- Methodological Answer : MD simulations using software like GROMACS or LAMMPS can model dye-fiber binding energies and diffusion pathways. Force fields (e.g., CHARMM or AMBER) must be parameterized for aromatic azo dyes. Validation against experimental adsorption isotherms ensures computational accuracy. This approach reduces reliance on trial-and-error in dye formulation .
Data Presentation and Statistical Guidelines
- Tables : Use Word tables with Roman numerals (e.g., Table I) for solubility data. Include absolute values (e.g., mol·kg⁻¹) alongside derived metrics (e.g., AARD) and specify statistical methods (e.g., least-squares regression) in footnotes .
- Figures : Prioritize line graphs for solubility trends over tables. Avoid cluttering figures with chemical structures or excessive annotations. Use color coding for temperature/pressure gradients .
Key Research Gaps
- Thermal Stability : Limited data exist on this compound’s decomposition products under industrial drying conditions. Thermogravimetric analysis (TGA) coupled with mass spectrometry is recommended.
- Eco-Toxicology : Lifecycle assessments (LCAs) are needed to evaluate its environmental persistence in textile effluents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
